N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Overview
Description
“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is an organic compound with a molecular weight of 179.22 . It may be used to synthesize 2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone, 4′-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile (a tosylate precursor), and methanesulfonic acid 2-[(4-formyl-phenyl)-methyl-amino]-ethyl ester .
Molecular Structure Analysis
The linear formula of “N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is (HOCH2CH2)(CH3)NC6H4CHO . The InChI key is JOCUIVLSLBBESN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” has a melting point of 66-70 °C . It’s important to note that the properties can vary based on the purity of the compound.Scientific Research Applications
Synthesis of Electro-Optic Materials
4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde: is utilized in the synthesis of crosslinkable tricyanopyrroline polymeric materials which have applications in electro-optics . These materials are significant for their use in modulating light and can be applied in the development of advanced photonic devices.
Production of Polymethacrylates
This compound plays a role in the chemical processes involved in synthesizing polymethacrylates . Polymethacrylates have a wide range of applications, including in the manufacturing of resins, coatings, and as additives in adhesives due to their excellent transparency and weather resistance.
Development of Heat-Resistant Materials
In the realm of material science, N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a precursor in creating heat-resistant materials . This is particularly relevant in the production of non-flammable polyurethane-based electrolytes, which are crucial for safety in various industrial applications.
Safety and Hazards
properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUIVLSLBBESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394271 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
CAS RN |
1201-91-8 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?
A1: N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.
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